molecular formula C8H11N3O2 B14868676 Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate

Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate

Cat. No.: B14868676
M. Wt: 181.19 g/mol
InChI Key: JNIFDPFIQKYWBA-UHFFFAOYSA-N
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Description

Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in the presence of sodium hydride in dimethylformamide (DMF) . This reaction results in the formation of the desired product through a cyanoalkylation process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 6-(2-aminoethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-4-6(2-3-9)10-5-11-7/h4-5H,2-3,9H2,1H3

InChI Key

JNIFDPFIQKYWBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC(=C1)CCN

Origin of Product

United States

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